molecular formula C9H17N3S B13633396 4-Butyl-5-propyl-4h-1,2,4-triazole-3-thiol

4-Butyl-5-propyl-4h-1,2,4-triazole-3-thiol

Cat. No.: B13633396
M. Wt: 199.32 g/mol
InChI Key: NAASCWRKMCNOBF-UHFFFAOYSA-N
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Description

4-Butyl-5-propyl-4h-1,2,4-triazole-3-thiol is an organic compound belonging to the class of 1,2,4-triazoles. This compound is characterized by a five-membered ring containing three nitrogen atoms and a thiol group. It has a molecular formula of C9H17N3S and a molecular weight of 199.32 g/mol . The presence of the thiol group and the triazole ring imparts unique chemical properties to this compound, making it useful in various scientific and industrial applications.

Chemical Reactions Analysis

4-Butyl-5-propyl-4h-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common reagents used in these reactions include ethyl bromoacetate for substitution reactions and various oxidizing agents for oxidation reactions . Major products formed from these reactions include disulfides and substituted triazole derivatives.

Scientific Research Applications

4-Butyl-5-propyl-4h-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Butyl-5-propyl-4h-1,2,4-triazole-3-thiol involves its interaction with metal surfaces and biological molecules. The thiol group can form strong bonds with metal atoms, creating a protective film that prevents corrosion . In biological systems, the triazole ring can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar compounds to 4-Butyl-5-propyl-4h-1,2,4-triazole-3-thiol include:

The uniqueness of this compound lies in its specific substituents, which impart distinct chemical properties and reactivity compared to other triazole derivatives.

Properties

Molecular Formula

C9H17N3S

Molecular Weight

199.32 g/mol

IUPAC Name

4-butyl-3-propyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C9H17N3S/c1-3-5-7-12-8(6-4-2)10-11-9(12)13/h3-7H2,1-2H3,(H,11,13)

InChI Key

NAASCWRKMCNOBF-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=NNC1=S)CCC

Origin of Product

United States

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